(7-Azaspiro[3.5]nonan-2-yl)methanol is a chemical compound characterized by its unique spirocyclic structure. It has the molecular formula and a molecular weight of 169.27 g/mol. This compound is noteworthy for its potential applications in various fields, including medicinal chemistry and materials science. The compound's structure features a nitrogen atom incorporated into a spirocyclic framework, which influences its chemical behavior and biological interactions.
(7-Azaspiro[3.5]nonan-2-yl)methanol can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information on its properties and synthesis methods. In terms of classification, it falls under the category of spirocyclic compounds, specifically those containing nitrogen heteroatoms, which are often explored for their unique reactivity and biological activities.
The synthesis of (7-Azaspiro[3.5]nonan-2-yl)methanol typically involves several key steps:
The molecular structure of (7-Azaspiro[3.5]nonan-2-yl)methanol is defined by its spirocyclic arrangement, which includes:
InChI=1S/C10H19NO/c1-11-4-2-10(3-5-11)6-9(7-10)8-12/h9,12H,2-8H2,1H3
DAXQMNPYPUQYDZ-UHFFFAOYSA-N
C1CNCCC12CC(C2)CN
This structural data highlights the compound's complex architecture, which is crucial for its chemical properties and reactivity.
(7-Azaspiro[3.5]nonan-2-yl)methanol can undergo several types of chemical reactions:
These reactions are essential for modifying the compound's properties or synthesizing derivatives with enhanced biological activity or different functionalities.
The mechanism of action for (7-Azaspiro[3.5]nonan-2-yl)methanol is primarily based on its ability to interact with biological molecules through hydrogen bonding due to its hydroxyl group. This interaction can modulate the activity of enzymes or receptors within biological systems, potentially leading to therapeutic effects or influencing biochemical pathways.
The physical properties of (7-Azaspiro[3.5]nonan-2-yl)methanol include:
Key chemical properties include:
Understanding these properties is crucial for determining how this compound behaves in different environments and applications.
(7-Azaspiro[3.5]nonan-2-yl)methanol has a variety of applications in scientific research:
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8